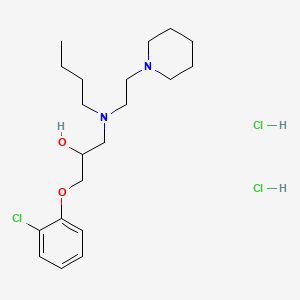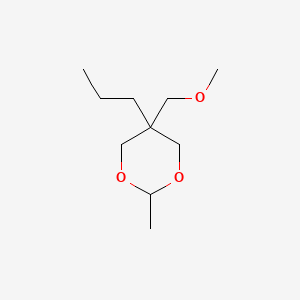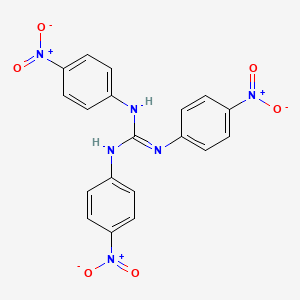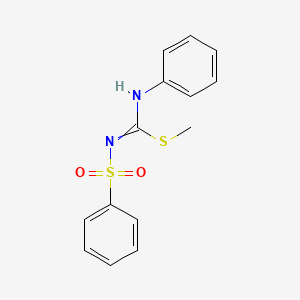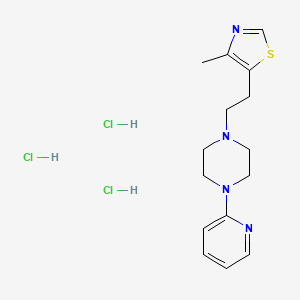
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 4-methyl-5-thiazolyl ethyl bromide, and 2-pyridinyl chloride.
Reaction Conditions: The reactions are usually carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Purification: The product is typically purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups attached to the piperazine ring.
Reduction: Reduction reactions can be used to reduce double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions might introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The exact mechanism depends on the structure of the compound and its specific substituents. For example, some piperazine derivatives act as serotonin receptor antagonists, while others may inhibit specific enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic agent.
1-(2-Pyridinyl)piperazine: Known for its use in medicinal chemistry as a building block for various drugs.
4-Methylpiperazine: Another derivative with potential therapeutic applications.
Uniqueness
The uniqueness of Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
23433-27-4 |
|---|---|
Molekularformel |
C15H23Cl3N4S |
Molekulargewicht |
397.8 g/mol |
IUPAC-Name |
4-methyl-5-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C15H20N4S.3ClH/c1-13-14(20-12-17-13)5-7-18-8-10-19(11-9-18)15-4-2-3-6-16-15;;;/h2-4,6,12H,5,7-11H2,1H3;3*1H |
InChI-Schlüssel |
VNBKXJSBICVGEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
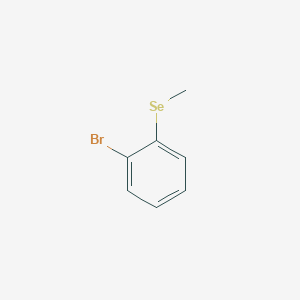
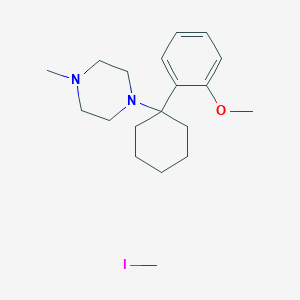
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
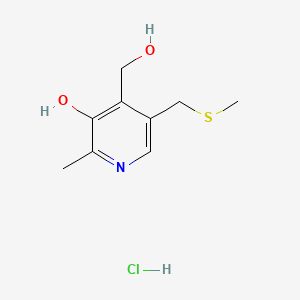
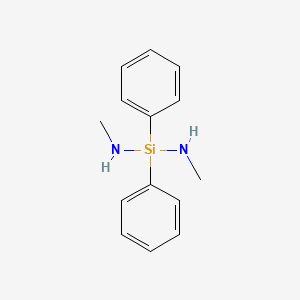
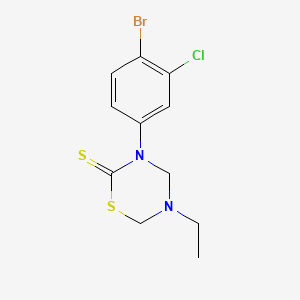
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

